Cas no 64779-10-8 (4-(4-Octylphenyl)-4-oxobutanoic Acid)

4-(4-Octylphenyl)-4-oxobutanoic Acid is a specialized organic compound featuring a phenyl group substituted with an octyl chain and a 4-oxobutanoic acid moiety. This structure imparts unique physicochemical properties, making it valuable in synthetic chemistry and material science applications. Its extended alkyl chain enhances solubility in nonpolar solvents, while the carboxylic acid functionality allows for further derivatization or coordination. The ketone group offers reactivity for condensation or reduction reactions. This compound is particularly useful in the synthesis of liquid crystals, surfactants, or intermediates for advanced organic materials. Its balanced lipophilic and reactive characteristics make it a versatile building block for tailored molecular designs.
4-(4-Octylphenyl)-4-oxobutanoic Acid structure
64779-10-8 structure
Product Name:4-(4-Octylphenyl)-4-oxobutanoic Acid
CAS No:64779-10-8
MF:C18H26O3
MW:290.397245883942
CID:501728
PubChem ID:2775087
Update Time:2025-06-12

4-(4-Octylphenyl)-4-oxobutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid,4-octyl-g-oxo-
    • 4-(4-OCTYLPHENYL)-4-OXOBUTANOIC ACID
    • 4-(4-Octyl-phenyl)-4-oxo-buttersaeure
    • 4-(4-octyl-phenyl)-4-oxo-butyric acid
    • Benzenebutanoic acid,4-octyl-g-oxo
    • HMS547O21
    • DTXSID70379371
    • 4-(4-OCTYLPHENYL)-4-OXOBUTANOICACID
    • CCG-236304
    • MFCD00173760
    • 64779-10-8
    • AKOS027380716
    • SCHEMBL3145641
    • FT-0616666
    • CS-0319645
    • Maybridge1_002265
    • AS-9144
    • 4-(4-Octylphenyl)-4-oxobutanoic Acid
    • MDL: MFCD00173760
    • Inchi: 1S/C18H26O3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3,(H,20,21)
    • InChI Key: OHBXTBNWHICXSV-UHFFFAOYSA-N
    • SMILES: O=C(CCC(=O)O)C1C=CC(=CC=1)CCCCCCCC

Computed Properties

  • Exact Mass: 290.18800
  • Monoisotopic Mass: 290.188
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 11
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: 91 °C
  • Boiling Point: 463.4±38.0 °C at 760 mmHg
  • Flash Point: 248.2±23.3 °C
  • Refractive Index: 1.514
  • PSA: 54.37000
  • LogP: 4.63710
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

4-(4-Octylphenyl)-4-oxobutanoic Acid Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(4-Octylphenyl)-4-oxobutanoic Acid Pricemore >>

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Additional information on 4-(4-Octylphenyl)-4-oxobutanoic Acid

Comprehensive Overview of 4-(4-Octylphenyl)-4-oxobutanoic Acid (CAS No. 64779-10-8): Properties, Applications, and Industry Insights

4-(4-Octylphenyl)-4-oxobutanoic Acid (CAS No. 64779-10-8) is a specialized organic compound with a unique molecular structure, combining an octylphenyl group with a ketone-functionalized butanoic acid chain. This keto acid derivative has garnered attention in pharmaceutical, cosmetic, and material science research due to its amphiphilic properties and potential as an intermediate in synthesizing advanced functional materials. The compound's CAS registry number 64779-10-8 serves as a critical identifier for researchers navigating chemical databases and regulatory documentation.

Recent studies highlight the growing demand for surfactant-like compounds in green chemistry applications, where 4-(4-Octylphenyl)-4-oxobutanoic Acid shows promise as a biodegradable alternative to traditional petrochemical-derived surfactants. Its balanced hydrophobic (octyl chain) and hydrophilic (carboxylic acid/ketone) moieties make it particularly interesting for formulators developing eco-friendly emulsifiers – a hot topic in cosmetic and cleaning product industries responding to consumer demands for sustainable ingredients.

From a molecular perspective, the oxobutanoic acid segment provides reactive sites for further chemical modifications, while the 4-octylphenyl moiety contributes to lipid solubility. This dual functionality explains why patent databases show increasing references to CAS 64779-10-8 in drug delivery system innovations, particularly for enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). Researchers are actively investigating its potential as a self-assembling building block for nanostructured materials.

Analytical characterization of 4-(4-Octylphenyl)-4-oxobutanoic Acid typically involves advanced techniques like HPLC-MS (High Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. The compound's purity grade (technical grade vs. research grade) significantly impacts its applications, with higher purity specimens (≥98%) being essential for pharmaceutical research. Quality control protocols for CAS 64779-10-8 must account for potential impurities including unreacted starting materials and positional isomers.

In material science, the compound's thermal stability (decomposition temperature >200°C) makes it suitable for polymer modification applications. Several recent publications explore its use as a monomeric unit in creating specialty polyesters with tailored surface properties. These developments align with industry trends toward functional polymers for advanced coatings and packaging materials – addressing current market needs for improved barrier properties and sustainability.

Regulatory status of 64779-10-8 varies by jurisdiction, but current data indicates it's not classified under major hazardous substance inventories when handled properly. However, researchers should consult latest REACH or TSCA listings for compliance updates. Proper storage recommendations include protection from moisture and oxidation at controlled room temperature, with particular attention to its carboxylic acid reactivity in certain environments.

The synthesis of 4-(4-Octylphenyl)-4-oxobutanoic Acid typically involves Friedel-Crafts acylation followed by controlled oxidation steps. Process optimization research focuses on catalyst selection and solvent recovery to improve the atom economy – reflecting the chemical industry's emphasis on green chemistry principles. Recent patent literature describes improved routes with reduced byproduct formation.

Market analysts note steady growth in demand for specialty keto acids like CAS 64779-10-8, particularly from Asian pharmaceutical and electronics sectors. Pricing trends show moderate volatility tied to precursor availability, with 4-octylphenol market fluctuations being a key factor. The compound's niche application profile maintains its premium pricing compared to bulk chemicals.

Future research directions for 4-(4-Octylphenyl)-4-oxobutanoic Acid may explore its potential in bio-based material development and controlled release formulations. The compound's structural features suggest possible applications in emerging fields like molecular electronics and supramolecular chemistry. Continued investigation of its structure-activity relationships will likely reveal additional valuable properties for specialized applications.

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